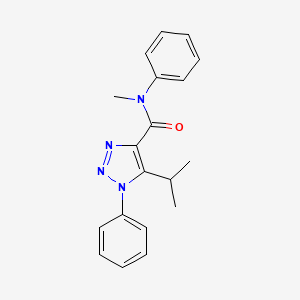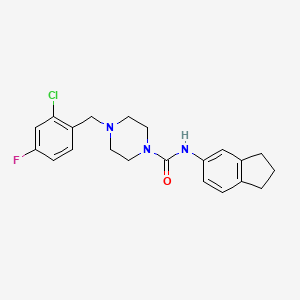![molecular formula C20H22N2O3 B4651567 3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4651567.png)
3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Vue d'ensemble
Description
3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been found to have a high affinity for α7 nAChRs. In
Mécanisme D'action
3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a selective agonist of α7 nAChRs. These receptors are widely distributed in the central nervous system and play a key role in synaptic plasticity, learning, and memory. Activation of α7 nAChRs by this compound leads to an influx of calcium ions into the cell, which triggers downstream signaling pathways. These pathways are involved in the regulation of neurotransmitter release, gene expression, and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been found to reduce inflammation in animal models of sepsis and traumatic brain injury. It has been shown to have analgesic effects in animal models of neuropathic pain. This compound has been found to increase the release of acetylcholine in the brain, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for lab experiments. It has a high affinity for α7 nAChRs, which makes it a useful tool for studying the role of these receptors in various physiological processes. This compound is also relatively stable and can be synthesized on a large scale. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has potential therapeutic applications in a range of neurological and inflammatory diseases. Future research should focus on further elucidating the mechanism of action of this compound and identifying the downstream signaling pathways that are involved. This could lead to the development of more potent and selective α7 nAChR agonists. Future research should also focus on optimizing the pharmacokinetic properties of this compound to improve its effectiveness in vivo. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and analgesic effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to reduce inflammation in animal models of sepsis and traumatic brain injury. This compound has been shown to have analgesic effects in animal models of neuropathic pain.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-3-4-17(13-15(14)2)19(23)21-18-7-5-16(6-8-18)20(24)22-9-11-25-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRAFKUUIZUFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[7-(3,5-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4651503.png)
![2,3-dimethyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1H-indole](/img/structure/B4651517.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4651520.png)

![N-(2,4-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4651532.png)
![methyl (4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4651542.png)
![N-(3-methoxypropyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651544.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4651552.png)
![4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B4651553.png)
![1-[2-(1-naphthyloxy)propanoyl]pyrrolidine](/img/structure/B4651555.png)

![N-[4-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B4651579.png)
